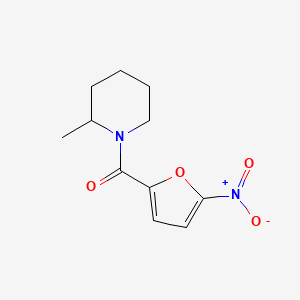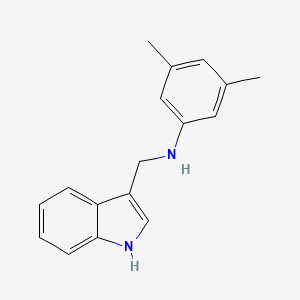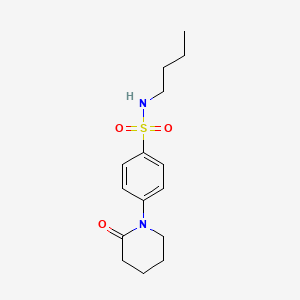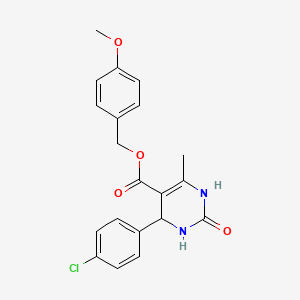![molecular formula C22H25ClN4O4 B5221114 N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide CAS No. 6057-14-3](/img/structure/B5221114.png)
N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide, commonly known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of CEP-1347 is not fully understood, but it is thought to involve the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a stress-activated protein kinase that plays a role in cell death and inflammation. CEP-1347 has been shown to inhibit JNK activation and downstream signaling, leading to neuroprotection.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have several biochemical and physiological effects, including the inhibition of JNK activation, the prevention of neuronal cell death, and the improvement of motor function and cognitive performance in animal models of neurodegenerative diseases. In addition, CEP-1347 has been shown to reduce inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CEP-1347 in lab experiments is its well-established synthesis method and mechanism of action. In addition, CEP-1347 has been extensively studied in animal models of neurodegenerative diseases, providing a wealth of data on its efficacy and safety. However, one limitation of using CEP-1347 is its specificity for the JNK signaling pathway, which may limit its effectiveness in treating neurodegenerative diseases that involve other pathways.
Zukünftige Richtungen
There are several future directions for research on CEP-1347. One area of interest is the development of more specific inhibitors of the JNK signaling pathway that may be more effective in treating neurodegenerative diseases. In addition, further studies are needed to determine the optimal dosage and administration of CEP-1347 for therapeutic use. Finally, more research is needed to explore the potential applications of CEP-1347 in other areas of medicine, such as cancer therapy.
Synthesemethoden
The synthesis of CEP-1347 involves a multistep process that begins with the reaction of 2-chlorobenzoyl chloride with piperazine to form 4-(2-chlorobenzoyl)-1-piperazine. This intermediate is then reacted with N-(4-methoxyphenyl)ethylenediamine to form the final product, CEP-1347. The synthesis of CEP-1347 has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been studied extensively for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Several studies have demonstrated that CEP-1347 can protect neurons from cell death induced by various toxins and stressors. In addition, CEP-1347 has been shown to improve motor function and cognitive performance in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O4/c1-31-17-8-6-16(7-9-17)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)22(30)18-4-2-3-5-19(18)23/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQRZXJNZUYMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387188 |
Source


|
| Record name | N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6057-14-3 |
Source


|
| Record name | N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-nitrobenzamide](/img/structure/B5221044.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5221052.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B5221066.png)


![1-{2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5221093.png)


![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5221104.png)
![5-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5221117.png)
![N-[4-({[3-(dihexylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5221136.png)